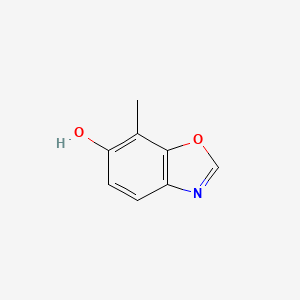

7-Methyl-1,3-benzoxazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7(10)3-2-6-8(5)11-4-9-6/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEISCUOXXAGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Investigations of Benzoxazole Structures

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

The benzoxazole (B165842) core, consisting of a fused benzene (B151609) and oxazole (B20620) ring, is characteristically planar or nearly planar. iucr.orgresearchgate.net Studies on various benzoxazole derivatives confirm this structural feature. For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate shows an almost planar molecule. nih.gov Similarly, a diphenylphosphinoyl derivative of 2-methyl-1,3-benzoxazol-4-ol (B1269489) features a benzoxazole moiety with a root-mean-square deviation of only 0.010 Å from planarity. iucr.org

For 7-Methyl-1,3-benzoxazol-6-ol, the fused ring system is expected to be planar. The key geometric parameters, such as bond lengths and angles, would be consistent with those observed in other benzoxazoles. The N=C bond within the oxazole ring is typically shorter than the other bonds in the heterocyclic ring, as seen in methyl 1,3-benzoxazole-2-carboxylate where it measures 1.293 (2) Å. nih.gov The substituents—a methyl group at position 7 and a hydroxyl group at position 6—would lie in or very close to this plane.

Table 1: Expected Bond and Angle Characteristics for Benzoxazole Core Data derived from analogous structures.

| Parameter | Typical Value/Range | Reference Compound |

|---|---|---|

| N=C Bond Length | ~1.29 - 1.32 Å | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |

| C-O (ring) Bond Length | ~1.36 - 1.38 Å | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |

| Planarity (RMSD) | < 0.02 Å | 2-methyl-1,3-benzoxazol-4-ol derivative iucr.org |

The hydroxyl (-OH) group at position 6 is a critical feature of this compound, as it can act as both a hydrogen bond donor and acceptor. This capability is expected to dominate the molecule's solid-state interactions.

An intramolecular hydrogen bond could potentially form between the hydroxyl proton (at C6) and the nitrogen atom (at N3) of the oxazole ring, creating a stable six-membered ring motif. Such intramolecular hydrogen bonds are a well-documented feature in related heterocyclic structures, contributing significantly to their conformational stability. evitachem.com

Intermolecular hydrogen bonds are also highly probable and play a crucial role in stabilizing the crystal lattice. The hydroxyl group of one molecule can form a strong O-H···N hydrogen bond with the nitrogen atom of an adjacent molecule. This type of interaction is observed in the crystal structures of several biologically active benzoxazoles, where it generates distinct chain motifs. nih.gov The presence of these strong, directional interactions is a key factor in the formation of ordered crystalline solids. mdpi.comjchemrev.com

Intermolecular and Intramolecular Hydrogen Bonding Networks

Advanced NMR and Mass Spectrometry for Structural Confirmation in Research Contexts

While X-ray crystallography provides solid-state information, NMR and mass spectrometry are essential for confirming the structure in solution and determining the molecular weight and formula.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern on the benzoxazole ring. ijpsonline.com The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment.

For this compound, one would expect to see distinct signals corresponding to:

A singlet for the methyl group (-CH₃) protons.

Signals for the two aromatic protons on the benzene ring.

A signal for the proton on the oxazole ring (at C2, if unsubstituted).

A singlet for the hydroxyl (-OH) proton, whose chemical shift can vary depending on the solvent and concentration.

In ¹³C NMR spectra, distinct resonances would appear for each of the unique carbon atoms in the molecule, including the methyl carbon and the carbons of the fused ring system. Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively assign which proton is attached to which carbon and to establish long-range connectivity, confirming the precise placement of the methyl and hydroxyl groups at positions 7 and 6, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions based on data from analogous benzoxazole and benzothiazole (B30560) structures.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Analogous Compound Data Source |

|---|---|---|---|

| C7-CH₃ | 2.3 - 2.6 | 16 - 19 | jst.go.jp |

| Ar-H | 6.7 - 7.9 | 97 - 140 | jst.go.jpresearchgate.net |

| C6-OH | 9.0 - 9.5 (in DMSO-d₆) | N/A | researchgate.net |

Mass spectrometry provides the exact molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula, C₈H₇NO₂. jst.go.jp The fragmentation pattern observed in the mass spectrum can also offer structural clues, although benzoxazole rings are generally quite stable. researchgate.netresearchgate.net

In a research context, these spectroscopic techniques are vital for monitoring the progress of a chemical reaction and characterizing the final product. For example, during the synthesis of a benzoxazole derivative, Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress. ijpsonline.comijpsonline.com Once the reaction is complete and the product is isolated, NMR spectroscopy is used to confirm that the desired structure has been formed and to assess its purity. Mass spectrometry serves as a final confirmation of the product's identity and molecular formula. ijpsonline.comijpsonline.com

Computational Chemistry and Theoretical Modelling of Benzoxazole Electronic and Molecular Properties

Density Functional Theory (DFT) Studies for Ground State Geometries

DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(d,p) or 6-31G*(d), are employed to determine the most stable (lowest energy) structure of benzoxazole (B165842) derivatives. dergipark.org.trnih.govnih.govnih.gov The process involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. nih.govmdpi.com For instance, in related benzoxazole structures, the planarity of the benzoxazole ring system is a key feature confirmed by these optimizations. irjweb.com

Conformational analysis is also a critical aspect, especially for molecules with flexible side chains, to identify the most stable conformers. researchgate.netresearchgate.net For substituted benzoxazoles, different orientations of the substituent groups can lead to various conformers with distinct energy levels. nih.govacs.org Computational methods can predict the preferred conformation, which is essential for understanding how the molecule might interact with biological targets. researchgate.net

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for Benzoxazole Derivatives The following table presents a comparison of calculated and experimental bond lengths and angles for a representative benzoxazole derivative to illustrate the accuracy of DFT methods. Specific data for 7-Methyl-1,3-benzoxazol-6-ol was not available in the search results.

| Parameter | DFT Calculated Value (Å or °) | Experimental X-ray Value (Å or °) |

| C-O Bond Length | Value | Value |

| C-N Bond Length | Value | Value |

| C-C Bond Length (in Benzene (B151609) Ring) | Value | Value |

| C-N-C Bond Angle | Value | Value |

| C-O-C Bond Angle | Value | Value |

| No specific numerical data for this compound was found in the search results to populate this table. The table structure is provided as a template. |

The accuracy of the computationally optimized geometries is often validated by comparing them with experimental data obtained from X-ray crystallography. nih.govmdpi.com Studies on various benzoxazole derivatives have shown that the bond lengths and angles calculated using DFT methods are in good agreement with the values determined by X-ray diffraction analysis. nih.govmdpi.comnih.gov This consistency between theoretical and experimental data provides confidence in the computational models and their ability to accurately represent the molecular structure. nih.gov

Optimization of Molecular Structures and Conformational Analysis

Electronic Structure Analysis via Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. ajchem-a.comresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ajchem-a.compearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. ajchem-a.comwuxiapptec.comajchem-a.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govijarset.comnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more likely to participate in chemical reactions. wuxiapptec.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. dergipark.org.trirjweb.comtandfonline.com These calculations help in understanding the electron-donating and accepting capabilities of the molecule. ijarset.comnih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Representative Benzoxazole Derivative The following table illustrates the type of data generated from FMO analysis. Specific data for this compound was not available in the search results.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

| No specific numerical data for this compound was found in the search results to populate this table. The table structure is provided as a template. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dewolfram.com The MEP map displays different colors on the molecular surface, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net

For benzoxazole derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other intermolecular interactions. nih.govnih.gov For example, the electronegative oxygen and nitrogen atoms in the benzoxazole ring are typically characterized by negative potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

HOMO-LUMO Energy Gap Calculations and Reactivity Implications

Simulation of Spectroscopic Parameters

Computational methods can also simulate various spectroscopic parameters, providing theoretical spectra that can be compared with experimental results for structure verification. ajchem-a.com DFT calculations can predict vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.netijpsonline.com The calculated vibrational frequencies are often scaled to better match experimental data. researchgate.net This simulation is a powerful tool for assigning spectral bands and confirming the molecular structure. researchgate.net

Molecular Docking and Ligand-Target Interaction Modelling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijpsonline.comresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. For benzoxazole derivatives, docking studies are frequently performed to elucidate potential mechanisms of action, such as the inhibition of essential bacterial enzymes. bg.ac.rsijpsonline.com One such prominent target is DNA gyrase, a type II topoisomerase essential for bacterial survival, which makes it an attractive target for antibacterial agents. ijpsonline.combg.ac.rs The process involves preparing the 3D structures of both the ligand (the benzoxazole compound) and the target protein, whose crystal structure is often obtained from a repository like the Protein Data Bank (PDB). ijpsonline.com Software like AutoDock is then used to perform the docking calculations, which estimate the binding affinity and predict the binding mode of the ligand within the active site of the receptor. ijpsonline.com

A key output of molecular docking simulations is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and its biological target. A lower (more negative) binding energy value suggests a stronger and more stable interaction.

In studies on related benzoxazole derivatives, molecular docking has been used to predict their binding affinity to the active site of DNA gyrase (PDB ID: 1KZN). ijpsonline.com For instance, two derivatives, 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound A) and 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound B), were shown to have good binding affinities for the enzyme. ijpsonline.combg.ac.rs Compound A exhibited a binding energy of –6.56 kcal/mol, while Compound B showed a slightly stronger affinity with a binding energy of –6.92 kcal/mol. ijpsonline.combg.ac.rs These in silico results often correlate with in vitro experimental findings, where a higher binding affinity may correspond to greater biological activity. bg.ac.rs

Table 2: Predicted Binding Affinities of Benzoxazole Derivatives with DNA Gyrase

| Compound | IUPAC Name | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| A | 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA Gyrase | 1KZN | -6.56 ijpsonline.combg.ac.rs |

| B | 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DNA Gyrase | 1KZN | -6.92 ijpsonline.combg.ac.rs |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying the key amino acid residues within the protein's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces).

Analysis of the docking of benzoxazole derivatives into the DNA gyrase active site revealed that the compounds bind within the same pocket and are stabilized primarily by multiple hydrophobic interactions with the receptor's amino acid residues. ijpsonline.combg.ac.rs The identification of these interacting residues is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. For example, in docking studies of other heterocyclic inhibitors against DNA gyrase, interactions with residues such as Lys103 have been identified as essential for binding. vietnamjournal.ru Similarly, docking of benzoxazole-related compounds into other enzyme targets has shown that interaction energies are largely governed by the benzoxazole moiety's fit within hydrophobic pockets. researchgate.net

Table 3: Key Interacting Residues for Benzoxazole Derivatives at the DNA Gyrase Active Site

| Ligand | Interacting Residues (via Hydrophobic Interactions) |

| Compound A | Val71, Pro79, Ala92, Ile94 |

| Compound B | Val71, Pro79, Ile94, Ile175 |

Note: Data derived from docking studies of related benzoxazole compounds with DNA gyrase (PDB ID: 1KZN). ijpsonline.com

Mechanistic Investigations of Biological Activities and Structure Activity Relationships of Benzoxazole Derivatives

Modulation of Cellular Pathways and Enzymatic Inhibition

Benzoxazole (B165842) derivatives are recognized for their ability to interact with a multitude of biological targets, leading to a diverse pharmacological profile that includes anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comjrespharm.com Their versatile scaffold allows for structural modifications that can tune their affinity and selectivity for various enzymes and cellular pathways. mdpi.com

Inhibition of Topoisomerases (I and II)

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them key targets for cancer therapy. esisresearch.org Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govbenthamdirect.com The benzoxazole ring is considered essential for this inhibitory activity. nih.gov

Studies have shown that the nature and position of substituents on the benzoxazole core significantly influence the inhibitory potency. For instance, in a study of 2-substituted benzoxazoles, derivatives with bulky groups at the R1 position demonstrated increased inhibition of both Topo I and II. benthamdirect.com Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as a notable Topo I inhibitor, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor in the tested series. benthamdirect.com Another study found that 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were significant Topo II inhibitors, with IC50 values showing higher potency than the reference drug etoposide. esisresearch.orgscilit.com The structure-activity relationship suggests that the benzoxazole ring is more critical for Topo II inhibition than a benzimidazole (B57391) ring. esisresearch.org

Table 1: Inhibition of Topoisomerases by Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | benthamdirect.com |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 | benthamdirect.com |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | esisresearch.orgscilit.com |

| 2-(p-nitrobenzyl)benzoxazole | Topo II | 17.4 | esisresearch.orgscilit.com |

| 5-Amino-2-phenylbenzoxazole | Topo I | 495 | scilit.com |

Cyclooxygenase-2 (COX-2) and Thymidylate Synthase Inhibition

Benzoxazole derivatives have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) in inflammatory processes. nih.govderpharmachemica.com The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govbenthamscience.com A novel scaffold, 2-(2-arylphenyl)benzoxazole, has been identified for the selective inhibition of COX-2, with some compounds in this class showing anti-inflammatory potential comparable or superior to clinical drugs like diclofenac (B195802) and celecoxib (B62257). nih.gov

Furthermore, some benzoxazoles act as inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication. nih.govmdpi.com Inhibition of TS is a well-established strategy in cancer chemotherapy. rsc.org In-silico studies have shown that benzoxazole derivatives can dock effectively into the active site of thymidylate synthase, suggesting their potential as anticancer agents through this mechanism. ijpsdronline.comijpsdronline.com

Aurora B Kinase Inhibition

Aurora kinases, particularly Aurora B, are key regulators of cell division, and their dysfunction is linked to tumorigenesis. acs.orgnih.gov This makes them attractive targets for anticancer drug development. jrespharm.commdpi.com A series of novel benzoxazole analogs have been designed and synthesized, with some exhibiting promising inhibitory activity against Aurora B kinase. nih.gov Structure-activity relationship studies revealed that factors such as linker length, regiochemistry, and halogen substitution are crucial for the kinase inhibitory potency. nih.govresearchgate.net Molecular docking studies have helped to interpret the binding modes and explain the selectivity of these compounds for Aurora B over Aurora A kinase. nih.gov Certain potent benzoxazole inhibitors of Aurora B have also demonstrated dose-dependent antiproliferative effects on human tumor cell lines. nih.gov

Disruption of Metal Ion Homeostasis in Microorganisms (e.g., Ca2+, Mg2+)

The antimicrobial activity of some benzoxazole derivatives is attributed to their ability to interfere with metal ion homeostasis in microorganisms. nih.gov The nitrogen atom in the benzoxazole ring is believed to be important for this activity, which involves binding and depleting essential metal ions like Ca2+ and Mg2+ from the microbial cell. nih.gov Metal complexes of benzoxazole derivatives have also been investigated and shown to possess significant antibacterial activities, sometimes exceeding that of the ligands themselves. nih.gov For example, zinc(II) complexes of 2-trifluoroacetonylbenzoxazole have demonstrated good antibacterial activity against Gram-positive pathogens. nih.gov

Protein Kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1Rβ) Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. mdpi.comscirp.org Benzoxazole derivatives have been shown to modulate this pathway. For instance, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol, a derivative of thymoquinone, inhibited the phosphorylation of both Protein Kinase B (Akt) and the Insulin-like Growth Factor-1 Receptor (IGF1Rβ) in HeLa and HepG2 cancer cell lines. mdpi.com Molecular docking studies have further supported the strong binding affinities of benzoxazole derivatives toward Akt, suggesting a mechanism for their antitumor activity. nih.govresearchgate.net

Table 2: Modulation of Akt and IGF1Rβ Pathways by Benzoxazole Derivatives

| Compound | Cell Line | Target | Effect | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | HeLa, HepG2 | pAkt, IGF1Rβ | Inhibition of phosphorylation | mdpi.com |

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activation and NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular energy metabolism. jst.go.jpjst.go.jpnih.gov Activation of NAMPT is an attractive therapeutic strategy for diseases related to energy deficiency. Certain benzoxazole derivatives have been identified as potent activators of NAMPT. jst.go.jpresearchgate.net For example, the compound 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea (DS68702229) was discovered to be a potent NAMPT activator that increases intracellular NAD+ levels. jst.go.jpnih.gov This activation enhances the NAD+ salvage pathway, which can support mitochondrial function, energy production, and bolster cellular defenses against oxidative stress.

Bacterial Cell Wall Synthesis Inhibition

One of the key antibacterial mechanisms attributed to benzoxazole derivatives is the disruption of bacterial cell wall synthesis. The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cellular integrity and shape, making its synthesis pathway an attractive target for antibiotics. researchgate.net The mechanism of inhibition involves the benzoxazole compound interacting with critical enzymes or precursors in the peptidoglycan assembly line. researchgate.netmdpi.com

Research on analogous compounds, such as 2-Phenyl-1,3-benzoxazol-6-ol, indicates that their antimicrobial activity is directly linked to the inhibition of bacterial cell wall synthesis. The benzoxazole core structure, particularly with a hydroxyl group at the 6-position, is believed to interact with molecular targets through hydrogen bonding and π-π stacking interactions, disrupting their function. While cell wall inhibition is a significant mechanism, other modes of antibacterial action for benzoxazoles have been proposed, including the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. benthamdirect.comijpsonline.com

Structure-Activity Relationship (SAR) Studies on Benzoxazole Derivatives

The biological potency and selectivity of benzoxazole derivatives are highly dependent on the chemical nature and substitution pattern on the bicyclic ring system. mdpi.comnih.gov SAR studies systematically explore how modifications to the molecule's structure affect its biological activity, providing a roadmap for designing more effective compounds. innovareacademics.inresearchgate.net For 7-Methyl-1,3-benzoxazol-6-ol, the specific placement of the methyl and hydroxyl groups is paramount to its function.

Influence of Substituent Position and Electronic Nature on Biological Potency

The type and location of substituents on the benzoxazole scaffold dramatically influence its electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. mdpi.comnih.gov

Key Positions: Positions 2 and 5 of the benzoxazole ring are often identified as critical for modulating biological activity. innovareacademics.in

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter potency. For example, studies on certain series of benzoxazoles found that EDGs like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) on a substituent at the 2-position enhanced activity. nih.gov Conversely, other studies suggest that EWGs are favorable for antibacterial activity. scholarsresearchlibrary.com

The 7-Methyl Group: A methyl group at position 7, as seen in the target compound, is known to optimize the molecule's lipophilicity (fat-solubility). This property is crucial for enhancing the molecule's ability to cross biological membranes and reach its intracellular target.

The 6-Hydroxyl Group: The hydroxyl (-OH) group at position 6 is a key functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form strong, specific interactions with amino acid residues in the active sites of target enzymes or receptors, anchoring the molecule in a biologically active conformation.

The following table summarizes observed SAR trends for benzoxazole derivatives based on various studies.

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| 2 | Electron-Donating Groups (e.g., -OCH₃, -NMe₂) | Increased activity in some anticancer studies | nih.gov |

| 2 | Electron-Withdrawing Groups (e.g., -F, -Cl) | Increased activity in other studies | nih.gov |

| 5 | Halogen (e.g., -Cl) | Generally exhibited higher antiproliferative activity | mdpi.com |

| 5 | Methyl (-CH₃) | Potent α-glucosidase and α-amylase inhibition | |

| 7 | Methyl (-CH₃) | Optimizes lipophilicity | |

| 6 | Hydroxyl (-OH) | Key for hydrogen bonding with biological targets |

Conformational Flexibility and Bioactivity

This flexibility is often introduced through rotatable bonds in the substituents attached to the benzoxazole core. In computational studies, the conformational freedom can be assessed through molecular dynamics simulations, which measure parameters like the radius of gyration (Rg) to understand the compactness and folding of the molecule over time. rsc.org For certain classes of bioactive molecules, a higher degree of conformational flexibility in key side chains has been linked to better biological outcomes. acs.org

In Silico Approaches to Biological Activity Prediction

Computational, or in silico, methods are powerful tools in modern drug discovery for predicting the biological activity of compounds like this compound. researchgate.netrsc.org These approaches, including QSAR and pharmacophore modeling, help to rationalize experimental findings and guide the design of new derivatives with improved potency and selectivity, thereby saving significant time and resources. rsc.orgijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. scholarsresearchlibrary.comresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

These models are built using calculated "descriptors" that quantify various aspects of a molecule's structure, such as:

Topological descriptors: Describe the connectivity and branching of atoms (e.g., Kier's molecular connectivity indices). researchgate.net

Electronic descriptors: Quantify the electronic properties (e.g., HOMO/LUMO energies, electronic energy). scholarsresearchlibrary.com

Thermodynamic descriptors: Relate to the molecule's energy and stability (e.g., standard Gibbs free energy). scholarsresearchlibrary.com

Studies on benzoxazole derivatives have successfully used QSAR to model their antimicrobial and anticancer activities, identifying which properties are most critical for potency. scholarsresearchlibrary.comresearchgate.netnih.gov

| QSAR Study Focus | Key Descriptors Identified | Reference |

|---|---|---|

| Antimicrobial Activity | Topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv) | researchgate.net |

| Antibacterial Activity | Standard Gibbs free energy (positive contribution), HOMO energy (negative contribution) | scholarsresearchlibrary.com |

| Anticancer Activity (3D-QSAR) | Steric and electrostatic fields (CoMFA/CoMSIA models) | rsc.org |

Pharmacophore Modelling

Pharmacophore modeling is another in silico technique used to identify the essential three-dimensional arrangement of functional groups (the "pharmacophore") that a molecule must possess to bind to a specific biological target. esisresearch.orgukaazpublications.com A pharmacophore model is essentially a 3D template highlighting the key features required for activity.

Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond (e.g., the oxygen in a hydroxyl or carbonyl group).

Hydrogen Bond Donors (HBD): Atoms that can donate a hydrogen bond (e.g., the hydrogen in a hydroxyl or amine group).

Hydrophobic (Hp) or Aromatic (Ar) regions: Nonpolar areas of the molecule that interact with hydrophobic pockets in the target protein.

For this compound, the hydroxyl group can serve as both an HBD and HBA, while the methyl group and the fused aromatic rings constitute hydrophobic features. benthamdirect.comesisresearch.org Pharmacophore models for various benzoxazole derivatives have been successfully generated to explain their cytotoxic activities, providing a clear picture of the necessary interactions for a biological effect. esisresearch.orgnih.gov

| Biological Activity | Key Pharmacophore Features | Reference |

|---|---|---|

| Cytotoxicity (HeLa cells) | Two Hydrogen Bond Acceptors (HBA), one Hydrophobic (Hp) feature | esisresearch.org |

| Antibacterial (DNA Gyrase Inhibition) | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobicity | benthamdirect.com |

| Anticancer (Breast) | Steric and electronic features for interaction with PPARG receptor | ukaazpublications.com |

Emerging Applications and Future Research Directions for Benzoxazole Scaffolds

Exploration in Advanced Medicinal Chemistry: New Therapeutic Modalities

The benzoxazole (B165842) scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with significant biological activity. scite.aisci-hub.se Researchers are continuously exploring its potential in developing new therapeutic agents for a variety of diseases. chemistryjournal.netnajah.eduresearchgate.net

Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. mdpi.com The biological activity of these compounds is often influenced by the nature and position of substituents on the benzoxazole ring system, with the 2- and 5-positions being particularly significant. sci-hub.semdpi.com

Recent research has focused on designing and synthesizing novel benzoxazole derivatives with enhanced potency and selectivity. For instance, some derivatives have shown promise as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies. acs.org Specifically, 2-(2-arylphenyl)benzoxazole derivatives have been identified as a new class of selective COX-2 inhibitors, with some compounds exhibiting in vivo anti-inflammatory potency comparable or even superior to established drugs like celecoxib (B62257) and diclofenac (B195802). acs.org

Furthermore, benzoxazole-based compounds are being investigated as potential anticancer agents. nih.govdntb.gov.ua Studies have shown that certain derivatives can act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. nih.govrsc.org Some novel benzoxazole-benzamide conjugates have displayed excellent cytotoxic activity against cancer cell lines and potent inhibition of VEGFR-2. nih.gov Other research has identified benzoxazole derivatives as PARP-2 inhibitors, showing promise in targeting breast cancer. dntb.gov.ua

The development of bis-benzoxazole derivatives has also opened new avenues in the search for treatments for neurodegenerative diseases like Alzheimer's. tandfonline.com Certain bis-benzoxazole bearing bis-Schiff base analogs have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. tandfonline.com

The following table summarizes some recent findings on the therapeutic potential of benzoxazole derivatives:

| Derivative Class | Therapeutic Target/Application | Key Findings |

| 2-(2-Arylphenyl)benzoxazoles | Anti-inflammatory (COX-2 inhibition) | Selective inhibition of COX-2 with in vivo potency comparable or superior to celecoxib and diclofenac. acs.org |

| Benzoxazole-benzamide conjugates | Anticancer (VEGFR-2 inhibition) | Excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and potent VEGFR-2 inhibition. nih.gov |

| Benzoxazole-1,2,3 triazole hybrids | Anticancer (PARP-2 inhibition) | Potent inhibition of PARP-2, induction of cell cycle arrest, and significant apoptosis-promoting activity in breast cancer cell lines. dntb.gov.ua |

| Bis-benzoxazole bis-Schiff bases | Anti-Alzheimer's (Cholinesterase inhibition) | Potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com |

Contributions to Materials Science: Functional Materials Development

The unique photophysical properties of benzoxazole derivatives have led to their exploration in the development of advanced functional materials. scite.ai Their inherent fluorescence and thermal stability make them suitable candidates for applications in organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole-containing compounds are being actively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net Their electron-rich nature and good thermal stability contribute to the performance of OLED devices. researchgate.net Researchers have synthesized various benzoxazole derivatives to act as emitting layers or charge transport layers in OLEDs. researchgate.net

For example, a green-emitting biphenyl (B1667301) derivative with a benzoxazole moiety, 4,4′-bis[2-(1,3-benzoxazol-yl-1-ethenyl)]-2-hexyloxybiphenyl, has been synthesized and shown to have relatively good thermal properties, with weight loss starting at 350 °C. researchgate.net Devices using this material as the emitting layer have achieved high luminance. researchgate.net Other studies have focused on developing deep-blue emitters for OLEDs. spiedigitallibrary.orgnih.gov Novel benzoxazole-based hybridized local and charge-transfer (HLCT) emitters have been designed to achieve efficient deep-blue emission with high external quantum efficiencies. nih.gov The introduction of bulky groups like hexahydrophthalimido has been shown to suppress self-aggregation and improve the morphological stability of the films. nih.gov

Some key performance metrics of benzoxazole-based OLEDs are presented below:

| Benzoxazole Derivative | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQEmax) | Commission Internationale de l'Éclairage (CIE) coordinates (x, y) |

| BPCPCHY | Emitter | Deep-Blue | 8.53% | Not specified, CIEy of 0.06 nih.gov |

| BPCP | Emitter | Deep-Blue | 7.19% | Not specified, CIEy of 0.06 nih.gov |

| BBzx | Emitter | Deep-Blue | 1.2% | (0.157, 0.044) spiedigitallibrary.org |

Photovoltaic Cells

The application of benzoxazole scaffolds extends to the field of organic photovoltaics. Their π-conjugated structures are being harnessed to enhance the electron-donating potential of materials used in solar cells. sciforum.net Theoretical studies using density functional theory (DFT) have explored how incorporating benzoxazole groups into porphyrin systems can improve their electronic and optical properties for photovoltaic applications. sciforum.net These modifications can lead to enhanced light-harvesting capabilities and improved charge separation. sciforum.net

Furthermore, benzoxazole derivatives have been utilized as components in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org For instance, dendrimers with benzothiazole-benzoxazole surface groups have been synthesized and used as additives in DSSCs, with higher-generation dendrimers showing improved power conversion efficiency. rsc.org In other research, D-π-A-A sensitizers incorporating a benzoxazole group as an auxiliary acceptor have demonstrated high photovoltaic efficiency in DSSCs. researchgate.net

Coordination Chemistry of Benzoxazole Ligands

The nitrogen and oxygen atoms within the benzoxazole ring system make it an effective ligand for coordinating with metal ions. tandfonline.comnih.gov The resulting metal complexes have diverse structures and potential applications. The coordination chemistry of benzoxazole derivatives with various metals, including tin, gallium, aluminum, and copper, has been investigated. tandfonline.comubc.caacs.org

The coordination mode of the benzoxazole ligand can vary, acting as a bidentate chelate through its oxygen and nitrogen atoms. tandfonline.comunm.edu For example, 2,6-bis(benzoxazolyl)-4-tert-butylphenol has been shown to form coordination complexes with tin, where the ligand coordinates in either a neutral or anionic form. tandfonline.com Similarly, the coordination of 2-(2'-hydroxyphenyl)-2-benzoxazole with gallium(III) and aluminum(III) has been studied, revealing different reactivities and leading to the formation of distinct complex structures. ubc.ca

The study of these metal complexes is not only of fundamental interest in coordination chemistry but also holds potential for applications in catalysis and materials science. nih.govsioc-journal.cn For example, copper(II) complexes with benzoxazole ligands have been investigated for their antioxidant activities. nih.gov

Future Prospects in Synthetic Methodologies and Green Chemistry

The development of efficient and environmentally friendly synthetic methods for benzoxazole derivatives is a continuing area of research. sioc-journal.cnijpbs.comorganic-chemistry.org Traditional methods often involve the condensation of o-aminophenols with various carbonyl compounds. researchgate.net However, modern synthetic strategies are focusing on the use of novel catalysts, microwave-assisted synthesis, and green reaction conditions to improve yields, reduce reaction times, and minimize waste. chemistryjournal.netmdpi.comrsc.org

Recent advances include the use of nanocatalysts, metal catalysts, and ionic liquids. rsc.org For example, zinc sulfide (B99878) (ZnS) nanoparticles have been shown to be an effective and green catalyst for the synthesis of benzoxazole derivatives, offering high yields and mild reaction conditions. ajgreenchem.com The development of one-pot syntheses and multi-component reactions further simplifies the preparation of these valuable compounds. chemistryjournal.net

Life cycle assessment (LCA) studies are also being employed to evaluate the environmental impact of different synthetic routes to benzoxazoles, highlighting the benefits of continuous flow chemistry in reducing carbon emissions and solvent load compared to traditional batch processes. rsc.org Future research will likely continue to focus on developing more sustainable and scalable synthetic protocols, including the use of automated synthesis for high-throughput screening of reaction conditions. chemistryjournal.net The exploration of flow chemistry methods is expected to provide better control over reaction parameters and facilitate industrial-scale production of benzoxazole-based compounds. chemistryjournal.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.